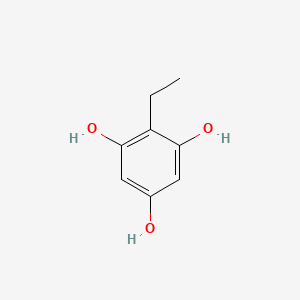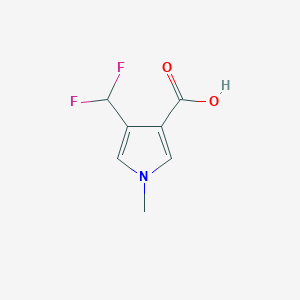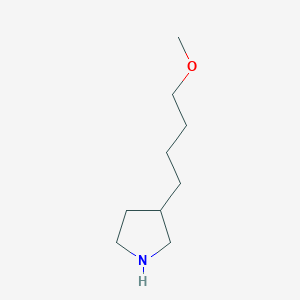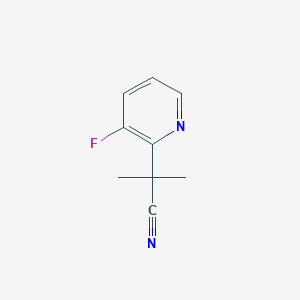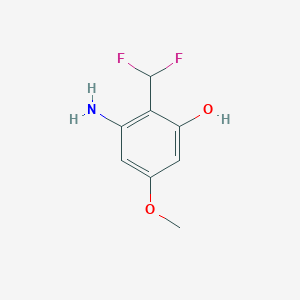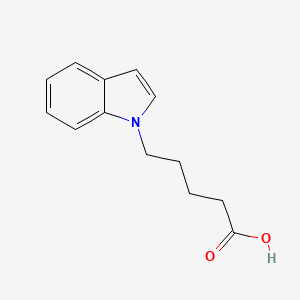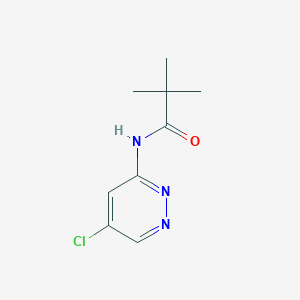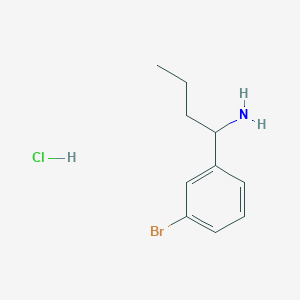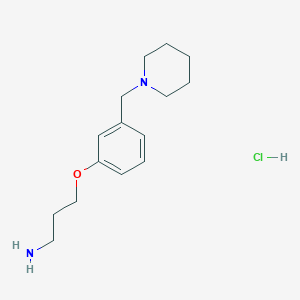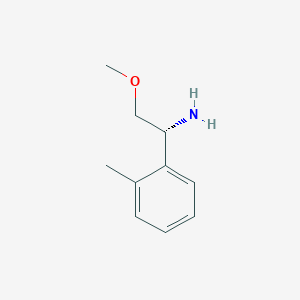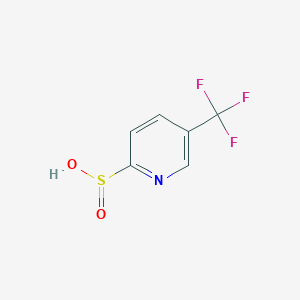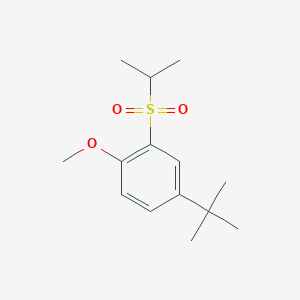![molecular formula C8H4F4N2 B15224468 2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B15224468.png)
2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally related to imidazoles.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole typically involves the introduction of difluoromethyl and difluoro groups into the benzimidazole core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-halophenyltrifluoroacetimidoyl chlorides with primary amines in the presence of catalytic copper(I) iodide and N,N,N’,N’-tetramethylethylenediamine can yield the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated benzimidazole oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .
科学研究应用
作用机制
The mechanism of action of 2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
相似化合物的比较
2-Trifluoromethyl-4,5-dicyanoimidazole: This compound has a similar fluorinated imidazole structure but with different substituents.
2-(Trifluoromethyl)-1H-benzo[d]imidazole: Another fluorinated benzimidazole with a trifluoromethyl group instead of difluoromethyl.
Uniqueness: 2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole is unique due to the presence of both difluoromethyl and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
属性
分子式 |
C8H4F4N2 |
|---|---|
分子量 |
204.12 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-4,5-difluoro-1H-benzimidazole |
InChI |
InChI=1S/C8H4F4N2/c9-3-1-2-4-6(5(3)10)14-8(13-4)7(11)12/h1-2,7H,(H,13,14) |
InChI 键 |
DCMSSJSGZIXYMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1NC(=N2)C(F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


